3-Chloro-5-pyrrolidinophenylboronic acid, pinacol ester
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Overview
Description
3-Chloro-5-pyrrolidinophenylboronic acid, pinacol ester is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is valued for its stability and reactivity, making it a versatile building block in the synthesis of various organic molecules .
Mechanism of Action
Target of Action
Boronic acids and their derivatives, such as pinacol esters, are commonly used in the suzuki-miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process .
Mode of Action
In the Suzuki-Miyaura cross-coupling reaction, the compound interacts with its target through a process known as transmetalation . This process involves the transfer of an organic group from boron to palladium . The reaction conditions are generally mild and tolerant of various functional groups .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction is a key step in many synthetic pathways, particularly in the synthesis of complex organic molecules . The downstream effects of this reaction depend on the specific context of the synthesis.
Pharmacokinetics
Some general properties can be inferred from its structure . The compound is predicted to have high gastrointestinal absorption and is likely a substrate for P-glycoprotein, a protein that pumps foreign substances out of cells . It is also predicted to inhibit CYP2D6 and CYP3A4, two important enzymes involved in drug metabolism .
Result of Action
The result of the compound’s action is the formation of a new carbon-carbon bond via the Suzuki-Miyaura cross-coupling reaction . This can lead to the synthesis of a wide range of organic compounds, depending on the other reactants and conditions used .
Action Environment
The efficacy and stability of 3-Chloro-5-pyrrolidinophenylboronic acid, pinacol ester, like other boronic acids and their derivatives, can be influenced by various environmental factors. These include the presence of water, the pH of the solution, and the temperature . The compound is generally stable and environmentally benign .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-pyrrolidinophenylboronic acid, pinacol ester typically involves the reaction of 3-chloro-5-pyrrolidinophenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic acid .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with stringent control over temperature, pressure, and purity of reagents. The use of automated systems ensures consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5-pyrrolidinophenylboronic acid, pinacol ester primarily undergoes:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds between the boronic ester and halides or pseudohalides in the presence of a palladium catalyst.
Hydrolysis: The ester can hydrolyze under acidic or basic conditions to yield the corresponding boronic acid.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents like toluene or ethanol are commonly used.
Hydrolysis: Acidic (HCl) or basic (NaOH) aqueous solutions.
Major Products
Suzuki-Miyaura Coupling: Produces biaryl compounds, which are key intermediates in pharmaceuticals and agrochemicals.
Hydrolysis: Yields 3-chloro-5-pyrrolidinophenylboronic acid.
Scientific Research Applications
3-Chloro-5-pyrrolidinophenylboronic acid, pinacol ester is utilized in various fields:
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3-Chloro-5-pyrrolidinophenylboronic acid, pinacol ester is unique due to its specific substitution pattern, which imparts distinct reactivity and stability. Its pyrrolidine ring enhances its utility in synthesizing biologically active molecules, distinguishing it from simpler boronic esters .
Properties
IUPAC Name |
1-[3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23BClNO2/c1-15(2)16(3,4)21-17(20-15)12-9-13(18)11-14(10-12)19-7-5-6-8-19/h9-11H,5-8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPJAKXDVRKVFKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)Cl)N3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23BClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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